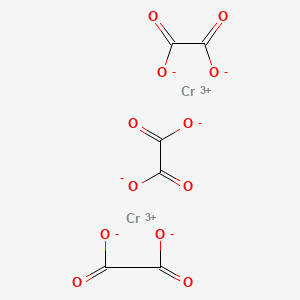
Chromium oxalate
Overview
Description
A strong dicarboxylic acid occurring in many plants and vegetables. It is produced in the body by metabolism of glyoxylic acid or ascorbic acid. It is not metabolized but excreted in the urine. It is used as an analytical reagent and general reducing agent.
Scientific Research Applications
Analytical Chemistry
Chromium(II) oxalate serves as a significant analytical reagent. Its primary applications include:
- Absorption of Oxygen : Chromium(II) oxalate is utilized for absorbing oxygen from gas mixtures, which is crucial in various analytical procedures where controlled atmospheres are required .
- Dehydrohalogenating Agent : It acts as a reducing agent in organic synthesis, facilitating the removal of halogens from organic compounds .
- Chromatography : Due to its reactivity, it can be employed in chromatography techniques to separate different compounds based on their chemical properties.
Catalysis
In industrial processes, this compound is used as a catalyst due to its ability to facilitate chemical reactions without being consumed in the process. Its applications include:
- Organic Synthesis : It is involved in several organic reactions where it helps in the formation of complex organic molecules through catalytic processes.
- Fungicides and Pigments : this compound is also used in the production of pigments and fungicides, contributing to its role in agricultural chemistry .
Materials Science
This compound finds applications in materials science, particularly in:
- Coatings and Plating : It is used in chrome plating processes, enhancing the corrosion resistance of metals . The stability of this compound under various conditions makes it suitable for use in protective coatings.
- Pigment Production : The compound is involved in producing colored pigments for paints and coatings, where it contributes to the desired aesthetic properties while providing durability.
Environmental Remediation
Recent studies have explored the use of this compound in environmental applications:
- Heavy Metal Recovery : Research indicates that this compound can aid in the recovery of chromium from contaminated sources. For instance, studies involving biosorption techniques demonstrated effective desorption of chromium ions from biomass materials treated with this compound .
- Reduction of Toxic Chromium Species : this compound has been shown to facilitate the reduction of hexavalent chromium (Cr(VI)), a known carcinogen, into less harmful trivalent chromium (Cr(III)) species under specific conditions . This transformation is vital for environmental cleanup efforts.
Case Study 1: Chromatographic Applications
A study highlighted the effectiveness of chromium(II) oxalate as a chromatographic agent for separating metal ions. The research demonstrated that using this compound improved the resolution and efficiency of separation processes compared to traditional methods .
Case Study 2: Environmental Remediation
In an experimental setup involving Cupressus lusitanica bark as a biosorbent, researchers investigated the desorption kinetics of chromium ions when treated with this compound. The results indicated that higher concentrations of sodium hydroxide eluent solutions significantly enhanced chromium recovery rates, showcasing the potential for using this compound in remediation technologies .
Properties
CAS No. |
30737-19-0 |
|---|---|
Molecular Formula |
C6Cr2O12 |
Molecular Weight |
368.05 g/mol |
IUPAC Name |
chromium(3+);oxalate |
InChI |
InChI=1S/3C2H2O4.2Cr/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |
InChI Key |
UBFMILMLANTYEU-UHFFFAOYSA-H |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Cr+3].[Cr+3] |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Cr+3].[Cr+3] |
Key on ui other cas no. |
14676-93-8 |
Pictograms |
Corrosive; Irritant |
Synonyms |
Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













